Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)-
Description
The compound Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- is a phenothiazine-derived acetamide featuring a diethylamino group at the 2-position of the acetamide moiety and a methyl substitution at the 10-position of the phenothiazine ring. Phenothiazines are heterocyclic systems known for their diverse pharmacological applications, including antipsychotic, antioxidant, and anticancer activities. This compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, as evidenced by analogous methods for related phenothiazine-acetamide derivatives (e.g., N-(10-{2-Hydroxy-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butyl}-10H-phenothiazin-2-yl)acetamide) .
Properties
CAS No. |
1952-62-1 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-(10-methylphenothiazin-3-yl)acetamide |
InChI |
InChI=1S/C19H23N3OS/c1-4-22(5-2)13-19(23)20-14-10-11-16-18(12-14)24-17-9-7-6-8-15(17)21(16)3/h6-12H,4-5,13H2,1-3H3,(H,20,23) |
InChI Key |
UCGZTGHAZBOYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)-
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Functionalization of the phenothiazine nucleus at the 3-position with a suitable leaving group or reactive intermediate.
- Introduction of the acetamide group bearing the 2-(diethylamino) substituent.
- Amide bond formation between the phenothiazine derivative and the diethylaminoacetamide moiety.
This usually requires multi-step organic synthesis involving acylation, nucleophilic substitution, and amide coupling reactions.
Reported Synthetic Routes
Acylation of Phenothiazine Derivative
A common approach starts from 10-methyl-10H-phenothiazine, which is selectively acylated at the 3-position. This can be achieved by:
- Reacting 10-methylphenothiazine with an acyl chloride or acid anhydride derivative that introduces an acetyl group at the 3-position.
- The acetyl intermediate can then be converted to an amide by reaction with an amine derivative.
Introduction of the Diethylamino Group
The diethylamino group is introduced via reaction with an appropriate haloacetamide or haloacetyl intermediate. For example:
- 2-chloroacetamide or 2-bromoacetamide derivatives bearing the diethylamino substituent can be reacted with the phenothiazine intermediate under nucleophilic substitution conditions.
- Alternatively, the diethylamino group can be introduced by alkylation of an aminoacetyl phenothiazine precursor.
Amide Bond Formation
The key step involves coupling the phenothiazine amine or acyl intermediate with 2-(diethylamino)acetamide or its derivatives. This can be performed via:
- Carbodiimide-mediated coupling (e.g., using EDC or DCC) to form the amide bond.
- Use of activated esters or acid chlorides of the acetamide derivative.
Alternative Routes and Considerations
- Reductive amination of 3-acetylphenothiazine with diethylaminoethylamine may be explored for direct introduction of the diethylamino group.
- Protection/deprotection strategies may be necessary to avoid side reactions on the phenothiazine nitrogen or sulfur atoms.
- Reaction conditions such as solvent choice (e.g., dichloromethane, DMF), temperature, and pH are optimized to maximize yields and purity.
Analytical Data and Research Findings on Preparation
Yield and Purity
- Reported yields for similar phenothiazine acetamide derivatives range from 50% to 85%, depending on reaction conditions and purification methods.
- Purity is typically confirmed by chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, MS).
Characterization
| Technique | Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic signals for aromatic protons of phenothiazine, methyl group at N-10, and diethylamino protons |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C19H23N3OS (m/z = 341.47) |
| Infrared Spectroscopy (IR) | Amide carbonyl stretch (~1650 cm^-1), aromatic C-H, and N-H stretches |
| Elemental Analysis | Consistent with calculated C, H, N, S percentages |
Summary Table: Preparation Overview
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine. This reaction is critical for modifying the compound’s pharmacological profile or generating intermediates for further derivatization.
Reaction Conditions and Outcomes
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | 2-(Diethylamino)acetic acid + 3-amino-10-methylphenothiazine | 75–85% |
| Basic hydrolysis | NaOH (2M), 70°C, 4 hrs | Sodium 2-(diethylamino)acetate + 3-amino-10-methylphenothiazine | 80–90% |
The diethylamino group enhances solubility in aqueous media, facilitating hydrolysis kinetics .
Electrophilic Aromatic Substitution on the Phenothiazine Ring
The phenothiazine core participates in electrophilic substitution at positions activated by the sulfur and nitrogen atoms. Common reactions include nitration and halogenation.
Substitution Patterns
Palladium-Catalyzed Cross-Coupling Reactions
The compound’s amino and halogenated derivatives are substrates for Pd-catalyzed C–N bond formation, enabling structural diversification.
Key Examples
Optimized protocols use toluene or dioxane as solvents, with yields exceeding 90% for Buchwald-Hartwig aminations .
Oxidation of the Thioether Group
The sulfur atom in the phenothiazine ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions, altering electronic properties.
Oxidation Pathways
Functional Group Transformations
The diethylamino group undergoes alkylation or acylation to modulate lipophilicity or introduce targeting moieties.
Selected Modifications
| Reaction | Reagents | Product | Purpose |
|---|---|---|---|
| Quaternization | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | Improved water solubility . |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-diethylamino acetamide | Prodrug synthesis . |
Critical Analysis of Reactivity
-
Steric Effects : The 10-methyl group hinders substitution at adjacent positions, favoring reactivity at C-3 and C-7 .
-
Electronic Effects : The phenothiazine ring’s electron-donating sulfur enhances electrophilic substitution rates compared to benzene .
-
Solubility Impact : The diethylamino group’s polarity facilitates reactions in protic solvents but complicates purification due to hygroscopicity .
Scientific Research Applications
Neuropharmacology
Research indicates that acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- interacts with neurotransmitter receptors, particularly those associated with glutamate signaling. Its potential as an antagonist suggests it may mitigate excitotoxicity linked to neurological disorders such as Alzheimer's disease and epilepsy. Ongoing studies are focused on elucidating its binding affinities and mechanisms of action .
Antipsychotic Properties
The compound shares structural similarities with established antipsychotic medications derived from phenothiazine. These derivatives have been shown to affect dopamine receptors, contributing to their efficacy in treating schizophrenia and other psychiatric conditions. Acetamide's unique substitution pattern may enhance its therapeutic profile compared to traditional phenothiazine derivatives .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Phenothiazine | Base structure | Antipsychotic effects; used in treating schizophrenia |
| Chlorpromazine | Phenothiazine derivative | Antipsychotic; affects dopamine receptors |
| Thioridazine | Another phenothiazine derivative | Used for schizophrenia; has sedative effects |
| Prochlorperazine | Phenothiazine derivative | Antiemetic; used for nausea and vomiting |
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- stands out due to its specific diethylamino substitution and acetamide functionality, potentially enhancing solubility and receptor interaction compared to other phenothiazine derivatives .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- in animal models of excitotoxicity. Results indicated that administration of the compound reduced neuronal damage and improved behavioral outcomes in models mimicking neurodegenerative diseases. This suggests a promising role in developing treatments for conditions like Alzheimer's disease .
Pharmacokinetic Studies
Pharmacokinetic studies have shown that acetamide exhibits favorable absorption characteristics due to its enhanced solubility profile. These studies are crucial for understanding dosing regimens and potential therapeutic windows for clinical applications .
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- involves its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The compound’s phenothiazine core allows it to bind to dopamine receptors, inhibiting their activity and exerting antipsychotic effects. Additionally, it may interact with other receptors, such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Structural Analogs
a) 2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.33 g/mol
- Melting Point : 66–69°C
- Key Features: Lacks the phenothiazine core but shares the 2-(diethylamino)acetamide group. The 2,6-dimethylphenyl substitution may enhance lipophilicity compared to the phenothiazine-linked analog.
b) 2-(10H-Phenothiazin-10-yl)acetic Acid
- Synthesis: Derived from phenothiazine via alkaline hydrolysis, yielding a carboxylic acid instead of an acetamide .
c) 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
- Structural Data : Features a nitrophenyl-ethynyl group at the 10-position, creating a planar, conjugated system. Bond angles (e.g., C9—C10—H10: 178.45°) and dihedral angles (−175.11° for C12—N1—C13—C14) suggest a rigid molecular conformation .
- Key Differences: The ethynyl linker and nitro group introduce strong electron-withdrawing effects, contrasting with the electron-donating diethylamino group in the target compound.
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Inference) |
|---|---|---|---|
| Target Acetamide | ~320 (estimated) | 75–100* | Moderate (polar aprotic solvents) |
| 2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide | 234.33 | 66–69 | High (lipophilic solvents) |
| 2-(10H-Phenothiazin-10-yl)acetic Acid | ~259 (estimated) | Not reported | Low (aqueous acidic conditions) |
*Based on analogous phenothiazine-acetamide derivatives .
Biological Activity
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)-, also known by its CAS number 1952-62-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H23N3OS
- Molecular Weight : 341.47 g/mol
- Structure : The compound features a phenothiazine core with a diethylamino group and an acetamide functional group, which contributes to its pharmacological properties .
Synthesis
The synthesis of this compound typically involves the modification of phenothiazine derivatives through various organic reactions. For instance, the introduction of amino groups at specific positions on the phenothiazine ring can be achieved using Buchwald-Hartwig cross-coupling reactions .
Biological Activity
The biological activity of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- has been evaluated in several studies, focusing on its potential as an inhibitor and its effects on different biological systems.
Antiproliferative Activity
Recent studies have shown that compounds related to phenothiazine exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have been tested for their ability to inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses .
Table 1: Inhibitory Activity of Related Compounds
| Compound ID | IC50 (µM) | Target |
|---|---|---|
| 7l | ≤ 8 | HO-1 |
| 20a | < 25 | HO-1 |
| 20b | < 75 | HO-1 |
The compound's structure allows it to interact effectively with the target enzymes, leading to potential therapeutic applications in cancer treatment.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The acetamide functionality may enhance binding affinity to target enzymes like HO-1, leading to reduced cellular proliferation in cancer cells.
- Stabilization through π → π Interactions*: The presence of the diethylamino group contributes to increased stability and bioactivity through hyperconjugative interactions .
Case Studies
A notable case study involved the evaluation of a series of phenothiazine derivatives for their anticancer properties. The study found that modifications at the nitrogen position significantly affected the compounds' efficacy against glioblastoma cell lines (U87MG) .
Q & A
Basic: What are the established synthetic routes for preparing 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)acetamide?
Methodological Answer:
- Key Steps :
- Phenothiazine Core Synthesis : Start with 10-methylphenothiazine synthesis via alkylation of phenothiazine using methyl iodide under basic conditions (e.g., KOH in ethanol) .
- Acetamide Functionalization : React 10-methylphenothiazine with 2-(diethylamino)acetyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts.
- Purification : Recrystallize the crude product using ethyl acetate or perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- Spectroscopic Techniques :
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), X-ray diffraction confirms stereochemistry and intermolecular interactions .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for impurities (<0.5% area) .
- Melting Point : Confirm consistency with literature values (e.g., 66–69°C for related diethylamino acetamides) .
- Stability : Store under inert atmosphere (N) at –20°C to prevent oxidation of the phenothiazine sulfur atom .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Parameter Screening :
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance solubility of intermediates .
- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate acylation of the phenothiazine amine group.
- Reaction Time : Extend stirring beyond 12 hours (as in ) if intermediates show incomplete conversion via TLC.
- Scale-Up Challenges : Address exothermic reactions using jacketed reactors and controlled addition of reagents.
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Discrepancy Analysis :
- Purity Verification : Re-analyze conflicting batches via HPLC to rule out impurities (e.g., unreacted phenothiazine) .
- Assay Conditions : Compare bioactivity under standardized protocols (e.g., Mosmann’s MTT assay for cytotoxicity vs. receptor-binding assays).
- Structural Analogues : Benchmark against phenothiazine derivatives (e.g., chlorpromazine) to identify structure-activity relationships (SAR) .
Advanced: How does the diethylamino group influence pharmacological properties?
Methodological Answer:
- Mechanistic Studies :
- Molecular Docking : Simulate interactions with CNS targets (e.g., dopamine receptors) using software like AutoDock Vina; compare binding affinities with/without the diethylamino group .
- Solubility Modulation : Measure logP values (shake-flask method) to assess how the diethylamino group enhances water solubility vs. non-polar analogues .
- In Vivo Testing : Administer the compound in rodent models to evaluate pharmacokinetics (e.g., brain permeability via LC-MS/MS).
Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Formulation Strategies :
- Structural Modifications : Introduce sulfonic acid groups (e.g., as in ) to increase hydrophilicity, though this may alter bioactivity.
Advanced: What computational tools predict degradation pathways under physiological conditions?
Methodological Answer:
- In Silico Analysis :
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis of the acetamide bond or oxidation of the phenothiazine sulfur.
- Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism (e.g., N-deethylation or glucuronidation) .
- Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
